molecular formula C12H11NO5 B6513708 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 122234-41-7

6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B6513708
CAS No.: 122234-41-7
M. Wt: 249.22 g/mol
InChI Key: QXRBOXSGWWUUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at positions 6 and 7, a keto group at position 4, and a carboxylic acid group at position 2. The compound has garnered interest due to its potential biological and pharmaceutical applications .

Mechanism of Action

Target of Action

A similar compound, transtorine, is known to inhibit glur and nmda receptors . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, they can inhibit receptor activity, which can alter the transmission of signals in the nervous system.

Pharmacokinetics

Similar compounds are known to have good solubility in water , which could potentially influence their bioavailability.

Result of Action

Similar compounds have been found to possess pronounced analgesic properties , suggesting that they may help to alleviate pain by modulating neuronal signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in POCl3 or diphenyl ether to afford the desired quinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine for halocyclization, primary amines for amidation, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include brominated derivatives, amides, and hydroxylated compounds, each with potential biological activities .

Properties

IUPAC Name

6,7-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-10-3-6-7(5-11(10)18-2)13-8(12(15)16)4-9(6)14/h3-5H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRBOXSGWWUUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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